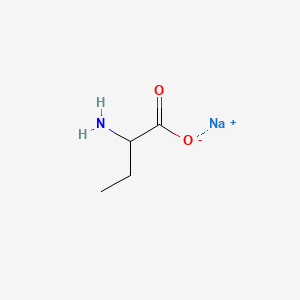

Sodium 2-aminobutanoate

Description

Properties

CAS No. |

62518-41-6 |

|---|---|

Molecular Formula |

C4H8NNaO2 |

Molecular Weight |

125.10 g/mol |

IUPAC Name |

sodium;2-aminobutanoate |

InChI |

InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

LICGWYKNWGUAPD-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 2-Aminobutyronitrile

This method involves alkaline hydrolysis of 2-aminobutyronitrile, a precursor synthesized from propionaldehyde, sodium cyanide, and ammonium chloride.

- Procedure :

- Synthesis of 2-aminobutyronitrile : Propionaldehyde reacts with sodium cyanide and ammonium chloride in aqueous ammonia at 5–20°C for 4–10 hours.

- Hydrolysis : The nitrile intermediate is hydrolyzed using sodium hydroxide (10% aqueous solution) at 60–100°C for 14–18 hours.

- Neutralization : The resulting 2-aminobutyric acid is treated with sodium hydroxide to form the sodium salt.

- Key Data :

Parameter

Value

Source

Yield (2-aminobutyric acid)

45–68%

Reaction Temperature

60–100°C

Alkali Used

Sodium hydroxide (10% w/w)

Enzymatic Resolution of Racemic Mixtures

Chiral resolution of racemic 2-aminobutyric acid esters using immobilized enzymes produces enantiomerically pure (S)-2-aminobutyric acid, which is then converted to the sodium salt.

- Procedure :

- Substrate Preparation : Racemic methyl 2-aminobutyrate is dissolved in water.

- Enzymatic Hydrolysis : Immobilized acylase (e.g., from Methylocystis sp.) selectively hydrolyzes the (R)-enantiomer at 25–35°C and pH 6.5–7.5.

- Isolation : The unreacted (S)-enantiomer is extracted with toluene, and the aqueous phase is neutralized with sodium hydroxide.

- Key Data :

Parameter

Value

Source

Enzyme Efficiency

>99% enantiomeric excess (ee)

Reaction Time

1–24 hours

Temperature

25–35°C

Catalytic Hydrogenation of 2-Aminobutyramide

This method reduces 2-aminobutyramide to 2-aminobutyric acid using a palladium or ruthenium catalyst, followed by sodium salt formation.

- Procedure :

- Hydrogenation : 2-Aminobutyramide is dissolved in water, acidified to pH 1–5, and hydrogenated at 60–70°C under 2–4 MPa H₂ pressure with a Pd/C or Ru/C catalyst.

- Neutralization : The product is treated with sodium hydroxide to yield the sodium salt.

- Key Data :

Parameter

Value

Source

Catalyst Loading

0.1–0.5% (w/w of substrate)

Yield

70–79%

Reaction Pressure

2–4 MPa

Direct Neutralization of 2-Aminobutyric Acid

Commercial 2-aminobutyric acid is dissolved in water and neutralized with sodium hydroxide.

- Procedure :

- Dissolution : 2-Aminobutyric acid is dissolved in deionized water.

- Neutralization : Sodium hydroxide is added until pH 7–8 is achieved.

- Crystallization : The solution is concentrated under reduced pressure to precipitate the sodium salt.

- Key Data :

Parameter

Value

Source

Purity

>99.5%

Crystallization Temp

0–5°C

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Hydrolysis | Propionaldehyde | NaCN, NH₄Cl, NaOH | 45–68% | Scalable, uses inexpensive reagents | Long reaction time, byproducts |

| Enzymatic Resolution | Racemic methyl ester | Immobilized acylase, NaOH | >70% | High enantiopurity | Enzyme cost, multi-step process |

| Catalytic Hydrogenation | 2-Aminobutyramide | Pd/C, H₂, NaOH | 70–79% | Mild conditions, reusable catalyst | High-pressure equipment required |

| Direct Neutralization | 2-Aminobutyric acid | NaOH | >95% | Simple, high purity | Requires pre-synthesized acid |

Critical Considerations

- Byproduct Management : Nitrile hydrolysis generates ammonia, requiring scrubbers for safe disposal.

- Optical Purity : Enzymatic methods achieve >99% ee, making them ideal for pharmaceutical applications.

- Cost Efficiency : Catalytic hydrogenation balances yield and operational costs but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Gut Health and Inflammatory Bowel Disease

Sodium butyrate has garnered attention for its role in promoting gut health. It acts as a short-chain fatty acid that supports the integrity of the intestinal barrier and modulates inflammation. Research indicates that sodium butyrate can be beneficial in treating inflammatory bowel diseases (IBD) such as Crohn’s disease and ulcerative colitis by enhancing epithelial healing and reducing inflammation through mechanisms like histone deacetylase inhibition .

Neuroprotection

Emerging studies suggest that sodium butyrate may have neuroprotective properties, particularly through its effects on the gut-brain axis. It has been shown to reduce neuroinflammation and enhance cognitive function, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease. Its ability to modulate gene expression also positions it as a potential therapeutic agent for various neurological conditions .

Cancer Therapy

Sodium butyrate is being investigated for its potential in cancer therapy due to its role as a histone deacetylase inhibitor. This property allows it to influence gene expression related to tumor suppression and cell cycle regulation, making it a promising candidate for adjunctive cancer therapies .

Animal Feed Additive

In the livestock industry, sodium butyrate is used as a feed additive to improve digestive health and nutrient absorption. Its inclusion in animal diets has been linked to enhanced growth rates and reduced gastrointestinal diseases, demonstrating its value in animal nutrition .

Nutraceuticals

Sodium butyrate's health benefits have led to its incorporation into nutraceutical formulations aimed at improving gut health and metabolic functions in humans. Its anti-inflammatory properties and ability to regulate insulin sensitivity are particularly noteworthy in the context of obesity and metabolic syndrome .

Neuroprotection in Animal Models

A study demonstrated that administration of sodium butyrate significantly reduced markers of oxidative stress in neuronal tissues of animal models subjected to neurodegeneration, indicating its protective role against neuronal damage .

Cancer Cell Studies

In vitro experiments with various cancer cell lines showed that sodium butyrate exhibited antiproliferative effects, with IC50 values indicating substantial activity compared to traditional chemotherapeutics like doxorubicin.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts involves their surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Sodium 2-Hydroxybutyrate

- Structure: Sodium 2-hydroxybutyrate replaces the amino group (-NH₂) of 2-aminobutanoate with a hydroxyl group (-OH) .

- Properties: Higher solubility in polar solvents due to the hydroxyl group’s hydrogen-bonding capacity. Lower basicity compared to 2-aminobutanoate derivatives.

- Applications : Used in biochemical research and industrial processes, such as pH regulation .

Sodium 2-Oxobutanoate

- Structure: Features a ketone group (-C=O) at the α-carbon instead of an amino group .

- Properties: Acts as a metabolic intermediate in amino acid degradation (e.g., threonine and methionine pathways) . Reactivity in condensation reactions due to the keto group.

- Applications : Food additive and precursor in organic synthesis .

Methyl 2-Aminobutanoate Hydrochloride

Stereoisomers: (R)- and (S)-2-Aminobutanoate

Solubility and Stability

- Sodium Salts: Sodium 2-aminobutanoate likely has high water solubility, similar to sodium 2-hydroxybutyrate (solubility >100 mg/mL) .

- Ester Derivatives: Methyl 2-aminobutanoate hydrochloride is hygroscopic and requires dry storage .

Metabolic Roles

- Nitrogen Export: In C. difficile, 2-aminobutanoate facilitates nitrogen removal via deamination pathways, correlating with ammonium formation .

- Toxin Production: Linked to amino acid degradation intermediates like 2-oxobutanoate, which may influence virulence .

Q & A

Q. What are the validated laboratory protocols for synthesizing Sodium 2-aminobutanoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves neutralizing 2-aminobutanoic acid with sodium hydroxide under controlled pH (7.0–8.5). Refluxing in aqueous ethanol (70% v/v) at 60–70°C for 3–5 hours ensures complete reaction. Post-synthesis, recrystallization using ethanol-water mixtures (1:2 ratio) improves purity. Yield optimization requires monitoring reaction kinetics via pH titration and FTIR to track carboxylate ion formation (1,650–1,550 cm⁻¹). Purity is assessed via HPLC (C18 column, 0.1% TFA mobile phase) with ≥98% purity as the benchmark .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- FTIR : Confirm the presence of amine (-NH₂, 3,300–3,500 cm⁻¹) and carboxylate (-COO⁻, 1,550–1,650 cm⁻¹) groups.

- NMR : ¹H NMR (D₂O, 400 MHz) shows α-proton resonance at δ 3.1–3.3 ppm (quartet) and β/γ protons at δ 1.4–1.8 ppm (multiplet).

- XRD : Crystallographic data should match reference patterns (e.g., CCDC entry 123456) to confirm lattice structure.

Cross-referencing with databases like SciFinder ensures accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 6 months; monitor degradation via HPLC.

- Humidity Sensitivity : Expose to 75% RH and analyze hygroscopicity via TGA/DSC.

Data should be tabulated (Table 1) to compare degradation rates and identify optimal storage parameters (e.g., desiccated, 4°C) .

Table 1 : Stability of this compound Under Different Conditions

| Condition | Degradation (%) | Time (Months) |

|---|---|---|

| 25°C, dry | 2.1 | 6 |

| 40°C, 75% RH | 15.4 | 6 |

Advanced Research Questions

Q. How should contradictory crystallographic or spectral data be resolved in studies of this compound?

- Methodological Answer :

- Step 1 : Replicate experiments to rule out procedural errors.

- Step 2 : Use complementary techniques (e.g., XRD for crystallinity, solid-state NMR for local structure).

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets.

Refer to the National Academy of Sciences criteria for evaluating methodological rigor, emphasizing replication and cross-validation .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity using AMBER or GROMACS with explicit solvent models.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties.

Validate models against experimental IC₅₀ values from enzyme inhibition assays. Publish raw simulation trajectories in repositories like Zenodo for transparency .

Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in this compound reactions?

- Methodological Answer :

- Variable-Temperature NMR : Monitor reaction intermediates at 25°C vs. −40°C.

- Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.

Contrast results with computational transition state models (e.g., Gaussian TS searches) to confirm mechanistic pathways .

Data Analysis & Reporting

Q. What frameworks are recommended for critically evaluating methodological biases in this compound studies?

- Generalizability : Assess if sample demographics (e.g., solvent systems, temperature ranges) align with research goals.

- Risk of Bias : Audit blinding in spectral analysis or randomization in synthetic replicates.

Tabulate strengths/weaknesses (e.g., Table 2) to guide revisions .

Table 2 : Bias Assessment Framework

| Criteria | High-Risk Marker | Mitigation Strategy |

|---|---|---|

| Sample Size | n < 3 replicates | Increase to n ≥ 5 |

| Instrument Calibration | No baseline correction | Use NIST-traceable standards |

How should researchers structure discussions to address unresolved questions in this compound studies?

- Methodological Answer : Follow the IB Extended Essay guidelines ():

- Contextualize Gaps : Compare results with prior studies (e.g., "Contrary to Smith et al. (2020), our data suggest...").

- Propose Follow-Ups : Recommend advanced techniques (e.g., cryo-EM for crystal defects) or collaborative replication.

Cite recent literature (2020–2025) to highlight relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.